molecular formula C14H9ClN2O3S B13913140 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13913140
M. Wt: 320.8 g/mol
InChI Key: ZQSSKBVBZCDCGU-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzenesulfonyl Group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: 1-(Benzenesulfonyl)-6-methoxy-pyrrolo[3,2-c]pyridine-2-carbaldehyde.

Scientific Research Applications

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the chloro and carbaldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-chloropyrrolo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H9ClN2O3S/c15-14-7-13-10(8-16-14)6-11(9-18)17(13)21(19,20)12-4-2-1-3-5-12/h1-9H

InChI Key

ZQSSKBVBZCDCGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(C=C32)Cl)C=O

Origin of Product

United States

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